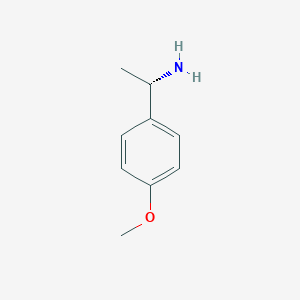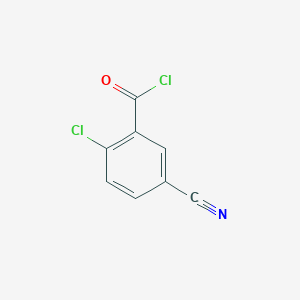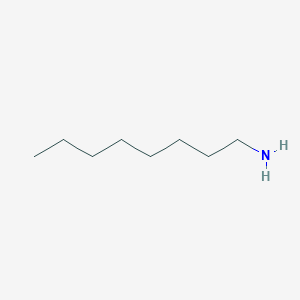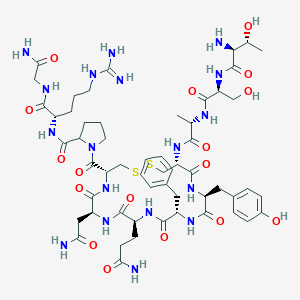
(S)-(-)-1-(4-Methoxyphenyl)ethylamine
描述
(S)-(-)-1-(4-Methoxyphenyl)ethylamine is a chiral amine with the molecular formula C9H13NO. It is an important intermediate in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of a methoxy group attached to the phenyl ring and an ethylamine side chain, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-1-(4-Methoxyphenyl)ethylamine typically involves the reduction of the corresponding ketone or imine. One common method is the asymmetric reduction of 4-methoxyphenylacetone using a chiral catalyst. The reaction is carried out under hydrogenation conditions with a chiral rhodium or ruthenium catalyst to achieve high enantioselectivity.
Another approach involves the reductive amination of 4-methoxyphenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and optimized reaction conditions allows for the efficient production of the compound with high enantiomeric purity.
化学反应分析
Types of Reactions
(S)-(-)-1-(4-Methoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Imine, nitrile
Reduction: Amine, alcohol
Substitution: Various substituted phenyl derivatives
科学研究应用
(S)-(-)-1-(4-Methoxyphenyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and as a ligand in the development of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antidepressants and antihistamines.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and dyes.
作用机制
The mechanism of action of (S)-(-)-1-(4-Methoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of an enzyme or receptor and modulating its activity. The presence of the methoxy group and the chiral center contribute to its binding affinity and selectivity.
相似化合物的比较
(S)-(-)-1-(4-Methoxyphenyl)ethylamine can be compared with other similar compounds, such as:
®-(+)-1-(4-Methoxyphenyl)ethylamine: The enantiomer of the compound, which has different biological activity and properties.
4-Methoxyphenethylamine: Lacks the chiral center and has different chemical and biological properties.
4-Methoxyamphetamine: A structurally related compound with stimulant properties.
The uniqueness of this compound lies in its chiral nature and the presence of the methoxy group, which confer specific chemical reactivity and biological activity.
属性
IUPAC Name |
(1S)-1-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDGKQNNPKXKII-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355183 | |
| Record name | (S)-(-)-1-(4-Methoxyphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41851-59-6, 6298-96-0 | |
| Record name | (αS)-4-Methoxy-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41851-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1-(4-Methoxyphenyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041851596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-1-(4-Methoxyphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(4-methoxyphenyl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (S)-(-)-1-(4-Methoxyphenyl)ethylamine used in chiral recognition studies?
A1: this compound, often used in its racemic form (R,S-1-(4-methoxyphenyl)ethylamine), serves as a probe molecule to understand how different systems differentiate between enantiomers (mirror image molecules). For example, researchers investigated the chiral selectivity of goat and rabbit serum albumins using a quartz crystal microbalance (QCM) biosensor. [] The study showed that both serum albumins could distinguish between (R)- and (S)-1-(4-methoxyphenyl)ethylamine, but with different preferences, indicating species-dependent chiral recognition. [] Similar studies explored its interaction with human and bovine serum albumins using spectroscopic techniques, revealing insights into binding sites and chiral discrimination mechanisms. []
Q2: Can you provide an example of this compound's use as a chiral auxiliary in asymmetric synthesis?
A2: this compound acts as a chiral auxiliary in synthesizing enantiomerically pure compounds. One study demonstrated its utility in synthesizing (R)-3-[(tert-butoxycarbonyl)amino]-2-methylenealkanoates via an asymmetric aza-Morita–Baylis–Hillman reaction. [] The reaction of (S)-1-(4-methoxyphenyl)ethylamine with 3-substituted (Z)-2-(bromomethyl)propenoates, mediated by quinidine, yielded the desired products with high enantiomeric purity. [] This highlights the compound's effectiveness in controlling the stereochemical outcome of reactions, a crucial aspect of chiral drug development.
Q3: Are there any examples of using this compound in developing synthetic methodologies for valuable building blocks?
A3: Yes, this compound has proven valuable in synthesizing enantiopure α-arylglycines, important building blocks for various pharmaceuticals and biologically active compounds. [] Researchers developed a three-component Strecker reaction where (S)-1-(4-methoxyphenyl)ethylamine reacts with sodium cyanide and different aryl-aldehydes to form diastereomerically pure (S,S)-α-aminonitriles. [] Subsequent hydrolysis of these intermediates yields the desired (S)-α-arylglycines with high enantiomeric purity. [] This method streamlines the synthesis of these essential building blocks, potentially impacting various fields, including medicinal chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)








![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)


